6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
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Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate is a complex organic compound known for its versatile applications in scientific research, particularly in chemistry, biology, medicine, and industrial processes. This compound's structure includes a 1,3,4-thiadiazole ring, a cyclopropanecarboxamido group, and a 2-bromobenzoate moiety, making it an intriguing subject for various synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the cyclopropanecarboxamido group. Subsequent steps involve the attachment of the thioether and the pyran-3-yl group, culminating with the esterification reaction to introduce the 2-bromobenzoate moiety. Reaction conditions vary depending on the specific reagents and catalysts used, often requiring careful control of temperature, solvent, and reaction time.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of the laboratory-scale synthesis to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening are often employed to streamline the process. Key considerations include the scalability of each reaction step, availability of raw materials, and environmental factors.
Chemical Reactions Analysis
Types of Reactions
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups, typically using agents like sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: Replacement of atoms or groups in the molecule, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas over palladium.
Nucleophiles: Grignard reagents, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The reactions of this compound can lead to a variety of products, depending on the specific reaction pathway. Common products include oxidized or reduced derivatives, substituted analogs, and complex multi-functionalized molecules.
Scientific Research Applications
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their function and leading to various biological effects. Detailed studies often focus on identifying the precise molecular interactions and signaling pathways involved.
Comparison with Similar Compounds
Compared to other similar compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate stands out due to its unique combination of functional groups. Similar compounds include:
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole derivatives
Thioether-linked pyran compounds
2-bromobenzoate esters
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWFYUZTZLCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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